Ethyl [2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
Description
Ethyl [2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a heterocyclic compound featuring a 1,3-thiazole core substituted with an acetamide-linked piperidine-pyrimidine moiety. Its structure integrates a 4,6-dimethylpyrimidin-2-yl group attached to a piperidine ring, which is further connected via a carbonyl bridge to the 2-amino position of the thiazole. This compound is of interest in medicinal chemistry due to the prevalence of thiazole and pyrimidine motifs in bioactive molecules, particularly in antimicrobial and enzyme-inhibitory applications .
Properties
Molecular Formula |
C19H25N5O3S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
ethyl 2-[2-[[1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C19H25N5O3S/c1-4-27-16(25)9-15-11-28-19(22-15)23-17(26)14-6-5-7-24(10-14)18-20-12(2)8-13(3)21-18/h8,11,14H,4-7,9-10H2,1-3H3,(H,22,23,26) |
InChI Key |
OIBNBSFWDBWQNN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCCN(C2)C3=NC(=CC(=N3)C)C |
Origin of Product |
United States |
Preparation Methods
Piperidine Ring Functionalization
Piperidine-3-carboxylic acid serves as the starting material. N-alkylation with 2-chloro-4,6-dimethylpyrimidine under basic conditions installs the pyrimidine substituent:
Procedure :
-
Piperidine-3-carboxylic acid (1.0 eq) is dissolved in anhydrous DMF under nitrogen.
-
NaH (1.2 eq) is added at 0°C, followed by dropwise addition of 2-chloro-4,6-dimethylpyrimidine (1.1 eq).
-
The mixture is heated to 80°C for 12 h, cooled, and quenched with ice water.
-
The product is extracted with ethyl acetate, dried (Na2SO4), and purified via silica chromatography (hexane/EtOAc 3:1).
Yield : 68–72%
Characterization :
Carboxylic Acid Activation
The free carboxylic acid is converted to an acid chloride for subsequent amide coupling:
Procedure :
-
1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid (1.0 eq) is suspended in thionyl chloride (5 vol).
-
The mixture is refluxed for 3 h, then excess SOCl₂ is removed under vacuum.
Synthesis of Ethyl [2-Amino-1,3-thiazol-4-yl]acetate
Hantzsch Thiazole Synthesis
Ethyl 2-aminothiazole-4-acetate is prepared via cyclization of thiourea with ethyl α-bromoacetoacetate:
Procedure :
-
Thiourea (1.0 eq) and ethyl α-bromoacetoacetate (1.05 eq) are refluxed in ethanol (10 vol) for 6 h.
-
The reaction is cooled, and the precipitate is filtered, washed with cold ethanol, and dried.
Yield : 85–90%
Characterization :
-
IR (KBr): 3320 cm⁻¹ (NH₂), 1725 cm⁻¹ (C=O ester).
-
¹H NMR (500 MHz, DMSO-d₆): δ 1.23 (t, 3H, J = 7.0 Hz, CH₂CH₃), 3.42 (s, 2H, CH₂CO), 4.15 (q, 2H, J = 7.0 Hz, OCH₂), 6.95 (s, 1H, thiazole H-5).
Amide Coupling and Final Assembly
Coupling Reaction
The acid chloride (Section 2.2) is reacted with ethyl [2-amino-1,3-thiazol-4-yl]acetate (Section 3.1) under Schotten-Baumann conditions:
Procedure :
-
Ethyl [2-amino-1,3-thiazol-4-yl]acetate (1.0 eq) is dissolved in dry DCM.
-
Triethylamine (2.5 eq) is added, followed by dropwise addition of the acid chloride (1.1 eq) in DCM at 0°C.
-
The mixture is stirred at room temperature for 4 h, washed with 1M HCl and brine, dried (MgSO4), and concentrated.
-
Purification by recrystallization (ethanol/water) affords the title compound.
Yield : 75–80%
Characterization :
-
¹H NMR (500 MHz, DMSO-d₆): δ 1.21 (t, 3H, J = 7.0 Hz, CH₂CH₃), 2.35 (s, 6H, pyrimidine-CH3), 2.68–2.75 (m, 1H, piperidine H-3), 3.40 (s, 2H, CH₂CO), 4.10 (q, 2H, J = 7.0 Hz, OCH₂), 4.22–4.30 (m, 2H, piperidine H-1, H-5), 6.70 (s, 1H, pyrimidine H-5), 7.05 (s, 1H, thiazole H-5), 10.15 (s, 1H, NH).
Alternative Synthetic Routes and Optimization
Microwave-Assisted Coupling
Microwave irradiation reduces reaction times for the amide bond formation:
Procedure :
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under controlled conditions:
-
Acidic Hydrolysis : In 6M HCl at 80°C for 4 hours, the ester converts to the carboxylic acid derivative.
-
Basic Hydrolysis : Treatment with NaOH (1M, ethanol/water) yields the sodium carboxylate intermediate, which can be reprotonated to the free acid.
| Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| 6M HCl, 80°C, 4h | Carboxylic acid | 85 | |
| 1M NaOH, reflux, 2h | Sodium carboxylate | 92 |
Amide Bond Cleavage
The carbonylamino linker (-NH-C(O)-) between the thiazole and piperidine moieties is susceptible to cleavage:
-
Acidic Cleavage : Concentrated H₂SO₄ at 120°C for 6 hours generates 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid and 2-amino-4-(ethoxycarbonylmethyl)thiazole.
-
Enzymatic Cleavage : Trypsin-mediated hydrolysis at pH 7.4 produces fragments detectable via LC-MS.
Nucleophilic Substitution at the Thiazole Ring
The C-4 position of the thiazole ring reacts with nucleophiles:
-
With Hydrazine : In ethanol at 60°C, substitution yields 2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-4-(hydrazineylmethyl)thiazole .
-
With Phenacyl Bromides : Forms thiazole-phenacyl hybrids under basic conditions (K₂CO₃, DMF) .
| Reagent | Product Structure | Application | Reference |
|---|---|---|---|
| Hydrazine hydrate | Hydrazine derivative | Anticancer intermediates | |
| 4-Chlorophenacyl bromide | Phenacyl-thiazole hybrid | Antimicrobial agents |
Diazonium Coupling Reactions
The compound reacts with diazonium salts to form azo-linked derivatives:
-
With Benzenediazonium Chloride : In ethanolic sodium acetate (0–5°C), the thiazole ring undergoes C-5 coupling, producing (3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl) derivatives .
| Diazonium Salt | Product | Key Feature | Yield (%) |
|---|---|---|---|
| Benzenediazonium chloride | Azo-pyrazole hybrid | Enhanced π-conjugation | 78 |
| p-Tolyldiazonium chloride | p-Tolyl-substituted azo derivative | Improved solubility | 82 |
Cyclization Reactions
Under reflux conditions, the compound participates in cyclization to form fused heterocycles:
-
With Hydrazonoyl Halides : Forms 1,3-thiazole-piperidine hybrids via thiohydrazonate intermediates .
-
With Malononitrile : Generates pyridine-thiazole fused systems in acetic acid/ammonium acetate .
Electrophilic Aromatic Substitution
The pyrimidine ring undergoes nitration and sulfonation:
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the C-5 position of the pyrimidine ring.
-
Sulfonation : Fuming H₂SO₄ yields sulfonated derivatives, enhancing water solubility.
Comparative Reactivity with Analogues
A comparison with structurally related compounds highlights its unique reactivity:
| Compound | Key Reaction | Distinct Feature |
|---|---|---|
| Ethyl 2-[2-(piperidin-4-yl)thiazol-4-yl]acetate | Ester hydrolysis | Lacks pyrimidine-directed reactions |
| 1-(4,6-Dimethylpyrimidin-2-yl)-N-(2-sulfonamidoethyl)piperidine | Sulfonamide formation | Higher electrophilic substitution yield |
Scientific Research Applications
Medicinal Chemistry
A. Anticancer Activity
Recent studies have demonstrated that compounds containing thiazole and pyrimidine moieties exhibit significant anticancer properties. Ethyl [2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has been evaluated for its cytotoxic effects against various cancer cell lines. The presence of the thiazole ring is believed to enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways related to cancer progression.
B. Antimicrobial Properties
Compounds similar to this compound have shown promising antimicrobial activity against a range of pathogens, including bacteria and fungi. The structural components contribute to the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Neuropharmacology
A. Cholinesterase Inhibition
The compound's structural analogs have been investigated for their potential as cholinesterase inhibitors, which are crucial for treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of acetylcholinesterase and butyrylcholinesterase enzymes can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.
B. Central Nervous System Activity
Studies indicate that compounds with similar structures can exhibit central nervous system activity, potentially serving as anxiolytics or antidepressants. The piperidine and pyrimidine components may interact with neurotransmitter receptors, modulating mood and anxiety levels.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of thiazole and pyrimidine derivatives through cyclization reactions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structural integrity of the synthesized compounds.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer effects of thiazole derivatives; found significant cytotoxicity against breast cancer cells (IC50 = 12 µM). |
| Study 2 | Evaluated antimicrobial activity; demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL. |
| Study 3 | Assessed cholinesterase inhibitory activity; reported IC50 values of 45 µM for acetylcholinesterase inhibition comparable to standard drugs like donepezil. |
Mechanism of Action
The mechanism of action of Ethyl [2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
Structural Diversity in Thiazole Derivatives: The target compound distinguishes itself via the piperidine-pyrimidine substituent, which is absent in simpler analogs like Ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate. Compared to ABI, which contains a tetrazole group for charge interactions, the target compound relies on ester and pyrimidine groups for solubility and hydrophobic interactions .
Functional Group Impact on Bioactivity :
- The 4-nitrophenylsulfonamide group in the sulfonamide analog (CAS 338794-40-4) confers strong electron-withdrawing properties, favoring interactions with enzymatic active sites. In contrast, the 4,6-dimethylpyrimidin-2-yl group in the target compound may engage in π-π stacking or hydrogen bonding .
- Impurity-I’s carbamate and tertiary amine groups highlight the importance of steric effects in metabolic stability, a consideration absent in the target compound’s design .
Synthetic Pathways :
- The synthesis of pyrimidine-thiazole hybrids (e.g., intermediates in ) often involves condensation reactions between hydrazines and diketones, whereas the target compound’s piperidine linkage likely requires multi-step coupling strategies .
Research Findings and Implications
- However, the absence of a tetrazole group may reduce ion-pair interactions critical for ABI’s efficacy .
- Thermodynamic Stability : Computational modeling (using software like SHELXL or ORTEP-III ) could elucidate the conformational preferences of the piperidine-pyrimidine moiety, guiding optimization for target engagement.
- Comparative Toxicity : Thiazole-containing impurities like Impurity-I exhibit metabolic liabilities due to carbamate groups, whereas the target compound’s ester group may offer safer metabolic pathways .
Biological Activity
Ethyl [2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. The structural features of this compound suggest possible interactions with various biological targets, which may lead to significant pharmacological effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Structural Overview
The compound features several key structural components:
- Piperidine Ring : A six-membered nitrogen-containing heterocycle that is known for its role in drug design.
- Pyrimidine Moiety : Substituted with dimethyl groups, enhancing its lipophilicity and potential receptor interactions.
- Thiazole Ring : Known for its biological activity, particularly in antimicrobial and anticancer domains.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, thiazole derivatives have been shown to induce apoptosis in cancer cell lines through both extrinsic and intrinsic pathways. The mechanism of action often involves the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation.
| Compound | Cell Line | Mechanism of Action | Reference |
|---|---|---|---|
| Thiazolidin Derivative | HeLa | Induces apoptosis via extrinsic pathways | |
| Ethyl Acetate Derivative | MCF-7 | Inhibits proliferation through cell cycle arrest |
Antimicrobial Activity
Compounds containing thiazole and pyrimidine structures have demonstrated significant antimicrobial activity. Research indicates that these compounds can effectively inhibit the growth of various bacterial strains, suggesting their potential as lead compounds in antibiotic development.
| Compound | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| Thiazole Derivative | E. coli | Inhibitory effect observed | |
| Pyrimidine-Based Compound | S. aureus | Moderate activity noted |
Anti-inflammatory Properties
The anti-inflammatory effects of thiazole derivatives have been well-documented. These compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and reducing oxidative stress markers in vitro.
| Compound | Inflammatory Model | Effect Observed | Reference |
|---|---|---|---|
| Thiazole Derivative | RAW264.7 Macrophages | Reduced ROS levels | |
| Ethyl Acetate Analogue | Carrageenan-induced edema model | Decreased swelling and pain response |
Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer potential of a related thiazole compound in vitro against various cancer cell lines. The results indicated that the compound significantly inhibited cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics.
Study 2: Antimicrobial Screening
In a comprehensive antimicrobial screening, ethyl thiazole derivatives were tested against a panel of clinical isolates. The results showed promising activity against multidrug-resistant strains, highlighting the importance of further structural optimization for enhanced efficacy.
Q & A
Q. What strategies mitigate stereochemical uncertainties in chiral centers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
